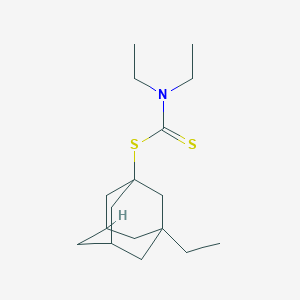![molecular formula C18H20ClN3O3S B5198480 N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5198480.png)
N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, commonly known as CP-122,288, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. CP-122,288 is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The serotonin receptor is involved in the regulation of mood, appetite, and sleep, among other functions. The selective inhibition of this receptor subtype by CP-122,288 has led to its investigation as a potential treatment for various neurological disorders, including depression, anxiety, and migraine.
作用機序
CP-122,288 selectively inhibits the 5-HT1B receptor, which is a subtype of the serotonin receptor. The serotonin receptor is involved in the regulation of mood, appetite, and sleep, among other functions. Selective inhibition of the 5-HT1B receptor by CP-122,288 leads to an increase in the levels of serotonin in the brain, which can improve mood and reduce depressive symptoms. In addition, inhibition of the 5-HT1B receptor can reduce anxiety-like behavior and the severity and frequency of migraine attacks.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects. Inhibition of the 5-HT1B receptor by CP-122,288 leads to an increase in the levels of serotonin in the brain, which can improve mood and reduce depressive symptoms. In addition, inhibition of the 5-HT1B receptor can reduce anxiety-like behavior and the severity and frequency of migraine attacks.
実験室実験の利点と制限
One of the main advantages of CP-122,288 is its selective inhibition of the 5-HT1B receptor, which makes it a useful tool for studying the role of this receptor subtype in various neurological disorders. However, one limitation of CP-122,288 is its potential for off-target effects, as it may also interact with other receptors in addition to the 5-HT1B receptor.
将来の方向性
There are several future directions for the study of CP-122,288. One area of research is the development of more selective and potent inhibitors of the 5-HT1B receptor, which could lead to more effective treatments for depression, anxiety, and migraine. Another area of research is the investigation of the role of the 5-HT1B receptor in other neurological disorders, such as schizophrenia and bipolar disorder. Finally, the development of animal models that mimic human neurological disorders could help to further elucidate the mechanisms of action of CP-122,288 and other potential treatments.
合成法
The synthesis of CP-122,288 involves several steps, starting with the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form N-(2-chlorophenyl)-2-bromoacetamide. This compound is then reacted with sodium sulfonate to form N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
CP-122,288 has been extensively studied for its potential use in the treatment of various neurological disorders. One of the most promising applications of this compound is in the treatment of depression. Studies have shown that selective inhibition of the 5-HT1B receptor by CP-122,288 can increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in depressive symptoms.
In addition to depression, CP-122,288 has also been investigated for its potential use in the treatment of anxiety disorders. Studies have shown that inhibition of the 5-HT1B receptor can reduce anxiety-like behavior in animal models.
CP-122,288 has also been studied for its potential use in the treatment of migraine. The 5-HT1B receptor is involved in the regulation of pain, and selective inhibition of this receptor subtype by CP-122,288 has been shown to reduce the severity and frequency of migraine attacks.
特性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)26(24,25)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPXNEVTGOQCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)

![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)
![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![2-[4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinyl]ethanol](/img/structure/B5198453.png)


![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)


![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)